3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the reaction of 4-fluorophenacyl bromide with an appropriate indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, such as serotonin or dopamine receptors, depending on its structural modifications . Additionally, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A thiazole derivative with antibacterial activity.
4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A triazole derivative with potential antiviral activity.
Uniqueness
3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its indole scaffold, which imparts a wide range of biological activities. Its fluorophenyl group enhances its binding affinity to various receptors, making it a valuable compound for drug development and research .
Properties
Molecular Formula |
C19H18FNO3 |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one |
InChI |
InChI=1S/C19H18FNO3/c1-12(2)21-16-6-4-3-5-15(16)19(24,18(21)23)11-17(22)13-7-9-14(20)10-8-13/h3-10,12,24H,11H2,1-2H3 |
InChI Key |
OIVAFVNJYCWXSG-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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